molecular formula C20H18ClN3O4 B2528982 4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851408-11-2

4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

Cat. No. B2528982
CAS RN: 851408-11-2
M. Wt: 399.83
InChI Key: KNUHEKULTLYTLY-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide” is a complex organic molecule that contains a quinoline moiety . Quinolines are a group of compounds that have been found to have valuable biological and pharmaceutical properties . They are often used in drug research and development .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Quinolines can participate in a variety of reactions, including those involving their nitrogen atom or the carbon atoms in their ring structure .

Scientific Research Applications

Oxidation Reactions

  • Oxidation of Quinolones: Quinolone derivatives, including compounds structurally similar to 4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, show interesting chemical reactivity when oxidized with peracids, forming nitroxide radicals while maintaining their 4-pyridone ring. This demonstrates their potential in chemical synthesis and reactivity studies (Staško et al., 2014).

Corrosion Inhibition

  • Inhibition Efficiencies of Quinoxalines: Quinoxalines, closely related to quinolone compounds, have been studied for their potential as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations reveal insights into the molecular structures contributing to this inhibition efficiency (Zarrouk et al., 2014).

Crystal Engineering

  • Hydrogen and Halogen Bonds in Crystal Formation: Studies on crystals involving 4-nitrobenzamide, a compound similar in structure to this compound, show how molecular tapes mediated via hydrogen and halogen bonds can be used for crystal engineering. This has implications in the field of material sciences and crystallography (Saha et al., 2005).

Reductive Chemistry

  • Hypoxia-Selective Cytotoxins: Research on related compounds like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlights the selective toxicity for hypoxic cells, which is crucial in the development of targeted cancer therapies. These compounds undergo oxygen-inhibited enzymatic reduction, making them potential candidates for hypoxia-selective cytotoxins (Palmer et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Many quinoline derivatives have been found to have biological activity, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many quinoline derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-11-3-4-13-9-15(20(26)23-18(13)12(11)2)7-8-22-19(25)14-5-6-16(21)17(10-14)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUHEKULTLYTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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